6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
Description
6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid is a specialized amino acid derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on a pentahydroxyhexylamine moiety and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the α-amino group of the hexanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where Boc and Fmoc serve as orthogonal protecting groups for sequential amine deprotection .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-(2,3,4,5,6-pentahydroxyhexyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O11/c1-32(2,3)45-31(43)34(16-25(36)27(38)28(39)26(37)17-35)15-9-8-14-24(29(40)41)33-30(42)44-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-28,35-39H,8-9,14-18H2,1-3H3,(H,33,42)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDGOCADPXMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid (CAS No. 1078721-99-9) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its complex structure incorporates multiple functional groups that may influence its biological activity. This article reviews the biological properties of this compound based on available literature and experimental findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 632.7 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are commonly used in peptide synthesis and drug design.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the pentahydroxyhexyl chain suggests a potential for scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies have shown that derivatives of amino acids with similar configurations can possess antimicrobial properties. The introduction of the fluorenylmethoxycarbonyl group may enhance membrane permeability, allowing for improved interaction with microbial targets.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity. For instance, amino acid derivatives are known to inhibit proteases and other enzymes involved in metabolic pathways. Specific studies focusing on this compound's ability to inhibit serine proteases or other relevant enzymes remain to be conducted.
Case Studies and Experimental Findings
The proposed mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : Hydroxyl groups are known for their ability to donate electrons, thus neutralizing free radicals.
- Membrane Interaction : The hydrophobic fluorenyl group may facilitate interaction with lipid membranes, enhancing antimicrobial efficacy.
- Enzyme Binding : The amino acid backbone could mimic substrate structures, allowing for competitive inhibition in enzymatic reactions.
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic Acid (CAS 71989-26-9)
- Structure: Lacks the pentahydroxyhexyl substituent; features a simpler hexanoic acid backbone with Boc and Fmoc groups on adjacent amines.
- Synthesis : Synthesized via sequential Boc/Fmoc protection using di-tert-butyl dicarbonate and Fmoc-Cl, similar to methods in and .
- Properties : Molecular weight 468.54 g/mol; stored at room temperature under inert conditions. Hydrophobicity is higher than the target compound due to the absence of hydroxyl groups .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic Acid (CAS 197632-76-1)
- Structure : Includes a methyl group on the Fmoc-protected nitrogen, increasing steric hindrance.
- Impact: Reduced reactivity in peptide coupling reactions compared to non-methylated analogues. Molecular weight 482.57 g/mol; similar storage requirements (2–8°C, dry) .
5-tert-Butyloxycarbonylamino-(2S)-(9H-fluoren-9-ylmethoxycarbonyl-amino)pentanoic Acid (from )
- Structure: Shorter pentanoic acid backbone (vs. hexanoic acid).
- Application : Altered chain length affects spatial arrangement in peptide sequences, influencing conformational stability .
Q & A
Basic Question
- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation.
- Silica Gel Chromatography : Elute with ethyl acetate/hexanes (1:1) for bulk purification.
- Validation : LC-MS (observed [M+H]+ at m/z 469.5) and ¹H NMR (δ 7.3–7.8 ppm for fluorenyl protons) confirm purity (>95%) .
How can researchers ensure stereochemical integrity during its incorporation into peptide chains?
Advanced Question
- Chiral HPLC : Monitor enantiomeric excess using a chiral stationary phase (e.g., Chirobiotic T).
- Circular Dichroism (CD) : Verify secondary structure compatibility in peptide backbones.
- Optimized Coupling : Use HATU/Oxyma Pure coupling reagents at 0°C to minimize racemization .
What are common side reactions observed during deprotection, and how are they mitigated?
Advanced Question
- Racemization : Occurs at high temperatures during FMOC removal. Mitigate by using 20% piperidine in DMF at 4°C.
- Incomplete Deprotection : Address with extended TFA treatment (2–4 hours) for BOC cleavage, followed by LC-MS validation.
- Byproducts : Fluorenyl adducts form if piperidine is insufficient; monitor via UV absorption at 301 nm .
How do solvent choices impact the stability and reactivity of this compound?
Advanced Question
- Polar Aprotic Solvents : DMF or NMP enhance solubility during SPPS but may hydrolyze BOC groups if traces of water persist.
- Dichloromethane (DCM) : Preferred for coupling reactions due to low nucleophilicity.
- Avoid DMSO : Can oxidize FMOC groups under prolonged storage .
Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Advanced Question
- NMR Spectroscopy : ¹H (δ 1.4 ppm for BOC tert-butyl) and ¹³C (δ 156 ppm for carbonyl) confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. 468.54 g/mol).
- X-ray Crystallography : Resolves conformational flexibility in the hexanoic acid backbone .
How can coupling efficiency be optimized when integrating this compound into solid-phase peptide synthesis?
Advanced Question
- Coupling Reagents : HATU/HOBt (1:1 molar ratio) with DIPEA in DCM achieves >90% coupling efficiency.
- Monitoring : Kaiser test detects free amines; repeat coupling if ninhydrin-positive.
- Stoichiometry : Use 2–3 equivalents of the compound relative to resin-bound peptide .
What computational tools can model interactions between this compound and enzymatic targets?
Advanced Question
- Density Functional Theory (DFT) : Predicts transition-state energetics for deprotection (e.g., BOC cleavage).
- Molecular Dynamics (MD) : Simulates peptide-ligand binding using GROMACS or AMBER.
- COMSOL Multiphysics : Models solvent diffusion in SPPS reactors for process optimization .
How should researchers address contradictory data regarding its stability under acidic conditions?
Advanced Question
- Orthogonal Validation : Cross-check BOC stability via LC-MS (intact molecular ion) and ¹H NMR (tert-butyl signal at δ 1.4 ppm).
- Controlled Experiments : Compare TFA exposure times (1–6 hours) at 25°C vs. 0°C.
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
